Impact of 3-Fluoro Substitution on Acidity (pKa) Compared to Non-Fluorinated Core
The 3-fluoro substitution on the indazole ring significantly increases the acidity of the N-H proton due to its strong inductive electron-withdrawing effect. This is a critical differentiator for applications involving salt formation, solubility, and target engagement. While direct pKa data for Methyl 3-fluoro-1H-indazole-5-carboxylate is not readily available, a class-level inference can be drawn from the parent scaffold: 4-fluoro-1H-indazole exhibits a predicted pKa of 13.21, making it more acidic than unsubstituted indazole, which has a predicted pKa of 14.00 .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~13.2 (class inference) |
| Comparator Or Baseline | Indazole (unsubstituted): Predicted pKa 14.00 |
| Quantified Difference | ΔpKa ≈ -0.79 units (more acidic) |
| Conditions | Predicted values at 25 °C |
Why This Matters
This quantifiable increase in acidity directly influences the compound's ionization state at physiological pH, impacting solubility, permeability, and the potential for salt formation in formulation development.
